5-(4-bromo-2-fluorophenyl)-2H-tetrazole
Overview
Description
The compound “5-(4-bromo-2-fluorophenyl)-2H-tetrazole” is a derivative of "4-Bromo-2-fluorobiphenyl" .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluorobiphenyl” is given by the formula C12H8BrF . Its average mass is 251.094 Da and its monoisotopic mass is 249.979340 Da .Physical And Chemical Properties Analysis
The related compound “4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 C at 760 mmHg, and a flash point of 138.3±16.6 C . It is insoluble in water .Scientific Research Applications
Corrosion Inhibition
5-(4-bromo-2-fluorophenyl)-2H-tetrazole has been evaluated as a corrosion inhibitor for copper in sulfuric acid medium. Experimental and density functional theory (DFT) methods indicate that it acts as a mixed-type inhibitor with remarkable efficiency. The compound's ability to adsorb onto the copper surface, following the Langmuir isotherm model, contributes to its high corrosion inhibition performance (Tan et al., 2019).
Anticancer Potential
Research on tetrazoloquinazolines, a category encompassing 5-(4-bromo-2-fluorophenyl)-2H-tetrazole derivatives, has shown significant in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells. The compounds' interactions with tubulin indicate potential as anticancer agents, highlighting the importance of substituents in determining biological activity (Mphahlele et al., 2017).
Cell Growth Assays
In the context of cell growth assays, a related tetrazolium compound has been used as a substitute for MTT in microculture screening, showing potential for evaluating cell proliferation and cytotoxicity. This application underscores the utility of tetrazole derivatives in biochemical research (Cory et al., 1991).
Photocatalytic Transformations
The application of tetrazole derivatives in photocatalytic transformations is a burgeoning area of interest. A specific focus has been on utilizing these compounds as organophotocatalysts due to their excellent redox windows and chemical stability. This research avenue suggests a promising role for 5-(4-bromo-2-fluorophenyl)-2H-tetrazole in facilitating various organic reactions (Shang et al., 2019).
Mechanofluorochromic Properties
The study of α-cyanostilbene functionalized tetraphenyl imidazole derivatives, related to 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, reveals aggregation-induced emission enhancement and mechanofluorochromic properties. These findings indicate potential applications in the development of new fluorescent materials for sensors and optoelectronic devices (Zhang et al., 2016).
properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNRPKDPUSJSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromo-2-fluorophenyl)-2H-tetrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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